molecular formula C10H20O3 B12282844 2-Hydroxypropyl heptanoate CAS No. 7249-54-9

2-Hydroxypropyl heptanoate

Cat. No.: B12282844
CAS No.: 7249-54-9
M. Wt: 188.26 g/mol
InChI Key: DZOOROWXIIPFGA-UHFFFAOYSA-N
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Description

2-Hydroxypropyl heptanoate is an organic compound with the molecular formula C10H20O3. It is a type of ester formed from heptanoic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

    Oxidation: Heptanoic acid and 2-hydroxypropyl ketone.

    Reduction: 2-Hydroxypropyl alcohol and heptanol.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

2-Hydroxypropyl heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl heptanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group can undergo hydrolysis, releasing heptanoic acid and 2-hydroxypropyl alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

2-Hydroxypropyl heptanoate can be compared with other similar compounds, such as:

    2-Hydroxypropyl octanoate: Similar structure but with an octanoic acid moiety.

    2-Hydroxypropyl hexanoate: Similar structure but with a hexanoic acid moiety.

    2-Hydroxyethyl heptanoate: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a hydroxy group and a heptanoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

7249-54-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-hydroxypropyl heptanoate

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-10(12)13-8-9(2)11/h9,11H,3-8H2,1-2H3

InChI Key

DZOOROWXIIPFGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(C)O

Origin of Product

United States

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